Butoxy(dibutyl)(octanoyloxy)stannane
Description
Butoxy(dibutyl)(octanoyloxy)stannane is an organotin compound characterized by a central tin (Sn) atom bonded to three distinct groups: a butoxy group (C₄H₉O⁻), two dibutyl groups (C₄H₉⁻), and an octanoyloxy group (C₇H₁₅COO⁻). Organotin compounds are widely utilized as catalysts, stabilizers in polymers, and biocides, though their applications are increasingly regulated due to environmental and toxicity concerns . These derivatives share core structural features but differ in substituent chain lengths and functional groups, which influence their reactivity, stability, and toxicity.
Properties
CAS No. |
62060-25-7 |
|---|---|
Molecular Formula |
C20H42O3Sn |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
[butoxy(dibutyl)stannyl] octanoate |
InChI |
InChI=1S/C8H16O2.C4H9O.2C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;1-2-3-4-5;2*1-3-4-2;/h2-7H2,1H3,(H,9,10);2-4H2,1H3;2*1,3-4H2,2H3;/q;-1;;;+2/p-1 |
InChI Key |
ZXXKDOVVUOFFSH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)OCCCC |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
Critical Considerations
- Purification : Centrifugation and vacuum drying are essential for removing ionic impurities.
- Catalysts : Surfactants (e.g., cetyltrimethylammonium bromide) enhance phase transfer in aqueous-organic systems.
- Safety : Organotin compounds require handling under inert atmospheres due to moisture sensitivity.
Chemical Reactions Analysis
Types of Reactions
Butoxy(dibutyl)(octanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to dibutyltin oxide.
Substitution: The butoxy and octanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Dibutyltin oxide.
Substitution: Various organotin derivatives depending on the substituents used.
Scientific Research Applications
Butoxy(dibutyl)(octanoyloxy)stannane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of stabilizers for polyvinyl chloride (PVC) and other polymers.
Mechanism of Action
The mechanism of action of butoxy(dibutyl)(octanoyloxy)stannane involves the coordination of the tin atom with various substrates. The tin atom can form bonds with oxygen, sulfur, and nitrogen atoms, facilitating various catalytic and biological processes. The molecular targets include enzymes and other proteins, where the tin atom can interact with thiol and hydroxyl groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Organotin Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and molecular attributes of Butoxy(dibutyl)(octanoyloxy)stannane with analogous compounds:
*Calculated based on structural analogs.
- Substituent Effects: Chain Length: The octanoyloxy group (C8) in the target compound offers intermediate lipophilicity compared to the dodecanoyloxy (C12) group in and the unsaturated C18 chains in . Longer acyloxy chains enhance thermal stability but reduce solubility in polar solvents. Functional Groups: Chloro substituents (e.g., in Butyltrichlorostannane ) increase reactivity, making such compounds effective catalysts but highly toxic. In contrast, acyloxy groups (e.g., acetyloxy or octanoyloxy) reduce acute toxicity but may still pose environmental risks .
Toxicity and Regulatory Considerations
- Acute Toxicity: this compound likely falls under OSHA’s GHS Category 4 for oral toxicity (LD₅₀ > 300 mg/kg), similar to its acetyloxy-dodecanoyloxy analog . This contrasts with chlorinated derivatives (e.g., Butyltrichlorostannane), which exhibit higher acute toxicity (Category 2–3) due to Sn-Cl bond lability .
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